
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-methylaniline and 4-(trifluoromethyl)pyrimidine.
Coupling Reaction: The aniline derivative undergoes a coupling reaction with the pyrimidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site
The bromine atom on the 3-bromo-5-methylphenyl moiety undergoes substitution reactions under palladium-catalyzed conditions. This reactivity is leveraged for cross-coupling and amination reactions:
Amination via Buchwald-Hartwig Coupling
The bromine can be replaced with amines using Pd catalysts. For example:
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Reagents : Pd(dba)₂, BINAP, NaOᵗBu
-
Conditions : 1,4-dioxane, reflux under argon
Example Reaction :
Suzuki-Miyaura Cross-Coupling
The bromine participates in Suzuki reactions with boronic acids to form biaryl derivatives:
Functionalization of the Pyrimidine Amine Group
The NH group in the pyrimidin-2-amine motif undergoes alkylation and difluoromethylation:
N-Difluoromethylation
Ethyl bromodifluoroacetate reacts with the amine in the presence of Cs₂CO₃:
Reaction Scheme :
Electrophilic Substitution on the Aromatic Rings
The electron-withdrawing trifluoromethyl group deactivates the pyrimidine ring, but the methyl-substituted phenyl ring can undergo directed electrophilic reactions:
Nitration
Comparative Reactivity of Structural Analogues
The trifluoromethyl and bromine substituents influence reactivity compared to similar compounds:
Table 1: Substitution Reactions of the Bromine Atom
Reaction | Catalyst/Base | Solvent | Temp | Yield | Source |
---|---|---|---|---|---|
Amination | Pd(dba)₂/BINAP, NaOᵗBu | 1,4-dioxane | 110°C | 71% | |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH | 90°C | 85% |
Table 2: N-Functionalization of Pyrimidine Amine
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Ethyl bromodifluoroacetate | Cs₂CO₃, EtOAc, 80°C | N-(difluoromethyl)pyrimidine | 96% | |
Acetyl chloride | Et₃N, DCM, 0°C | N-acetylpyrimidine | 89% |
Mechanistic Insights
Scientific Research Applications
Chemistry
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including substitution and oxidation, makes it a versatile reagent in organic synthesis.
Biological Studies
The compound is being explored for its potential roles in biological pathways and interactions. Its structure may allow it to modulate enzyme activities or receptor interactions, which could be significant for pharmacological studies. The trifluoromethyl group is particularly noted for enhancing metabolic stability and bioavailability, making it a promising candidate for drug development.
Medicinal Chemistry
Research indicates that this compound may possess anti-inflammatory or anticancer properties. The compound's unique structural features could lead to the development of novel therapeutic agents targeting specific diseases .
Agrochemicals
Given its chemical properties, this compound may also find applications in the development of agrochemicals, where it could serve as an active ingredient or a precursor in the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, potentially making it a valuable pharmacophore.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-5-methylphenyl)-4-methylpyrimidin-2-amine
- N-(3-chloro-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
- N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine
Uniqueness
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties and ability to enhance the metabolic stability of compounds.
Biological Activity
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of both bromine and trifluoromethyl groups, which enhance its biological activity and stability. Below, we explore its synthesis, biological mechanisms, and relevant research findings.
Molecular Formula: C12H9BrF3N3
CAS Number: 1312534-99-8
The synthesis of this compound typically involves a coupling reaction between 3-bromo-5-methylaniline and 4-(trifluoromethyl)pyrimidine. The reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents like dichloromethane. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable pharmacophore in drug design .
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within biological pathways. The trifluoromethyl group contributes to the compound's electron-withdrawing properties, which can modulate enzyme activity and influence signaling pathways involved in cell proliferation and apoptosis. This modulation may lead to potential therapeutic effects against various diseases, including cancer .
Biological Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. In one study, this compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells, demonstrating a significant selective toxicity towards cancer cells compared to non-cancerous cells (MCF10A), which had a much higher IC50 value .
Table 1: Summary of Biological Activity Studies
In vivo studies have also supported these findings. In animal models inoculated with MDA-MB-231 cells, treatment with the compound led to a notable reduction in metastatic nodules over a 30-day period . Additionally, off-target effects were observed against matrix metalloproteinases (MMP-2 and MMP-9), indicating a broader mechanism of action that could be exploited for therapeutic benefits .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Route 1 : Aryl amination via copper-catalyzed coupling (e.g., reacting brominated pyrimidine intermediates with substituted anilines). Copper salts (e.g., CuI) with ligands like 1,10-phenanthroline in DMF at 100–120°C for 12–24 hours can achieve yields >80% .
- Route 2 : Halogenation strategies using nitrous acid and bromide ions to introduce bromo groups, as described for bromomethylpyrimidines. Optimize pH and halide ion concentration to minimize solvolysis .
- Purification : Column chromatography (silica gel, CHCl₃ eluent) followed by crystallization (e.g., methanol) yields 78.7% pure product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C4, bromo at C3 of phenyl). Coupling constants (e.g., J = 5.3 Hz for pyrimidine ring protons) help assign stereochemistry .
- HPLC : Reverse-phase C18 columns with MeCN/H₂O gradients (0.1% TFA) for purity assessment (>98%) .
- X-ray crystallography : SHELXL refinement (Mo-Kα radiation) resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) and hydrogen-bonding networks .
Q. What crystallization methods are suitable for obtaining high-quality single crystals for X-ray analysis?
Methodological Answer:
- Slow evaporation : Dissolve the compound in methanol or CHCl₃, then evaporate at 4°C to promote nucleation.
- Diffusion : Layer hexane over a saturated CHCl₃ solution. Crystals form at the interface within 48 hours .
- Crystal quality : Use SHELXL for refinement; monitor R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) .
Q. How can bromo and trifluoromethyl groups be strategically introduced during synthesis?
Methodological Answer:
- Bromination : Diazotization of aminopyrimidines with NaNO₂/HBr at 0–5°C, followed by CuBr catalysis. Yields improve with excess bromide ions .
- Trifluoromethylation : Use CF₃I or CF₃Cu reagents in DMF at 80°C. Electron-withdrawing groups on the pyrimidine ring enhance reactivity .
Advanced Research Questions
Q. How can molecular docking and SAR studies predict biological targets for this compound?
Methodological Answer:
- Target selection : Prioritize kinases (e.g., Aurora, CDK4/6) due to structural similarity to known pyrimidin-2-amine inhibitors .
- Docking workflow : Use AutoDock Vina with crystal structures (PDB: 4UVC for Aurora A). Score binding poses using MM/GBSA ΔG calculations .
- SAR analysis : Compare substituent effects (e.g., bromo vs. chloro) on inhibitory potency (IC₅₀) in enzymatic assays .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Polymorphism screening : Characterize crystalline forms via PXRD and DSC. Test each polymorph in cell-based assays (e.g., antiproliferative activity in leukemia lines) .
- Assay standardization : Use consistent kinase profiling panels (e.g., Eurofins KinaseProfiler) to minimize variability in IC₅₀ values .
Q. How do intermolecular interactions influence crystal packing and stability?
Methodological Answer:
- Hydrogen bonding : Identify N–H⋯N and C–H⋯O bonds via Hirshfeld surface analysis (e.g., C61–H⋯O5 interactions in chains parallel to the c-axis) .
- π-Stacking : Measure centroid distances (3.4–3.8 Å) between pyrimidine and fluorophenyl rings using Mercury software .
Q. What computational methods complement experimental data for electronic property analysis?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify electrophilic regions (e.g., trifluoromethyl group) .
- NBO analysis : Evaluate hyperconjugation effects (e.g., σ→σ* interactions in the pyrimidine ring) using Gaussian09 .
Q. What in vitro assays evaluate kinase inhibitory potential?
Methodological Answer:
- Enzymatic assays : Use ADP-Glo™ Kinase Assay (Promega) for Aurora A/B. Test at 10 µM compound concentration; compare to staurosporine controls .
- Cellular assays : Monitor histone H3 phosphorylation (Ser10) via flow cytometry in HCT116 cells. EC₅₀ values <100 nM indicate potent inhibition .
Q. How can polymorphism impact biological activity, and how are polymorphs characterized?
Methodological Answer:
Properties
IUPAC Name |
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3N3/c1-7-4-8(13)6-9(5-7)18-11-17-3-2-10(19-11)12(14,15)16/h2-6H,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCYYUOGLULSRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NC2=NC=CC(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501175984 | |
Record name | N-(3-Bromo-5-methylphenyl)-4-(trifluoromethyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501175984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312534-99-8 | |
Record name | N-(3-Bromo-5-methylphenyl)-4-(trifluoromethyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312534-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Bromo-5-methylphenyl)-4-(trifluoromethyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501175984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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